Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
furo[3,2-c]pyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3.ClH/c10-8(11)7-5-2-4-12-6(5)1-3-9-7;/h1-4H,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQYLEAVNHCWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2102412-97-3 | |
| Record name | Furo[3,2-c]pyridine-4-carboxylic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2102412-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Transition Metal-Catalyzed Coupling Approaches
Palladium-Copper Catalyzed Cross-Coupling
The most well-documented route involves a palladium-copper co-catalyzed coupling between 2-hydroxypyridine derivatives and substituted acetylenes, followed by cyclization and functionalization. This method, adapted from US Patent 5,489,685, offers modularity for introducing substituents on the pyridine and furan rings.
Reaction Mechanism
- Oxidative Addition : A Pd⁰ catalyst reacts with a halogenated 2-hydroxypyridine (e.g., 4-bromo-2-hydroxypyridine), forming a Pd²⁺ intermediate.
- Alkyne Insertion : The acetylene undergoes insertion into the Pd²⁺-pyridine complex, facilitated by Cu⁰ as a co-catalyst.
- Reductive Elimination : The coupled product cyclizes to form the furopyridine core, with simultaneous elimination of Pd⁰.
Standard Protocol
- Catalyst System : Palladium(II) acetate (1 mol%), copper(I) iodide (2 mol%), and triphenylphosphine (2 mol%).
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Base : n-Butylamine (2 equivalents) to neutralize HBr generated during coupling.
- Conditions : 35–60°C for 24–48 hours under inert atmosphere.
| Component | Specification | Role |
|---|---|---|
| Catalyst | Palladium(II) acetate | Facilitates oxidative addition |
| Co-catalyst | Copper(I) iodide | Enhances alkyne reactivity |
| Ligand | Triphenylphosphine | Stabilizes Pd intermediates |
| Base | n-Butylamine | Scavenges HBr |
| Solvent | Tetrahydrofuran | Polar aprotic medium |
Post-Coupling Functionalization
The intermediate ester undergoes hydrolysis to yield the carboxylic acid, followed by HCl treatment to form the hydrochloride salt:
Optimization Strategies for Enhanced Efficiency
Catalyst Loading and Solvent Effects
- Pd/Cu Ratio : A 1:2 molar ratio of Pd(II) to Cu(I) maximizes coupling efficiency while minimizing side reactions like homocoupling.
- Solvent Screening : Polar aprotic solvents (DMF, THF) outperform protic solvents (MeOH, EtOH) due to better solubility of Pd complexes.
| Solvent | Dielectric Constant | Yield Improvement (%) |
|---|---|---|
| THF | 7.6 | Baseline |
| DMF | 36.7 | +15–20 |
| DMSO | 46.7 | +10–15 |
Temperature and Time Profiling
Alternative Synthetic Routes
Cyclization of Pyridine-Furan Precursors
While less common, cyclization strategies employ:
- Acid-Catalyzed Cyclization : Using H₂SO₄ or polyphosphoric acid to annulate furan and pyridine precursors.
- Photochemical Activation : UV light-induced cyclization, though limited by scalability.
Solid-Phase Synthesis
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Pd/Cu Catalyzed Coupling | 55–65 | High | Moderate |
| Acid-Catalyzed Cyclization | 30–40 | Low | High |
| Solid-Phase Synthesis | 70–80 | Medium | Low |
Chemical Reactions Analysis
Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane.
Major Products: The major products formed depend on the specific reaction and conditions but often include various substituted derivatives of the original compound.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of furo[3,2-c]pyridine derivatives as antimicrobial agents. A notable application is in the development of photosensitizers for photodynamic therapy (PDT). For instance, a furo[3,2-c]pyridine-based AIE (Aggregation-Induced Emission) photosensitizer demonstrated significant efficacy in the photodynamic ablation of Gram-positive bacteria both in vitro and in vivo. This compound exhibited high quantum yield and efficient generation of reactive oxygen species (ROS), making it a promising candidate for treating infections caused by drug-resistant bacteria .
Anticancer Properties
Furo[3,2-c]pyridine derivatives have shown potential antiproliferative activity against various cancer cell lines. For example, studies indicate that certain derivatives exhibit significant cytotoxic effects against MCF-7 breast cancer and HCT-15 colon cancer cell lines, with IC50 values indicating effective growth inhibition . The mechanism involves interaction with DNA, as evidenced by binding affinity measurements.
Chemical Synthesis
Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that lead to various biologically active compounds. For instance, it can be utilized in the synthesis of other heterocyclic compounds through cyclization reactions, which are valuable in developing new pharmaceuticals .
Photonic Applications
The compound's properties make it suitable for applications in photonics. The furo[3,2-c]pyridine framework has been incorporated into materials used for optical devices due to its ability to emit light upon excitation. This characteristic is exploited in the development of sensors and imaging agents that require specific light-emitting properties .
Case Studies
Mechanism of Action
The mechanism of action of furo[3,2-c]pyridine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The compound’s effects are mediated through binding to active sites on target proteins, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
Applications :
Primarily used as a laboratory chemical and intermediate in pharmaceutical and agrochemical synthesis. Derivatives of furo[3,2-c]pyridine have been investigated for antimicrobial activity .
Hazard Profile :
- Classified as acute toxicity (oral, Category 4) , skin corrosion/irritation (Category 2) , serious eye damage/irritation (Category 2A) , and respiratory irritation (Specific Target Organ Toxicity, Category 3) .
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of key compounds with analogous heterocyclic frameworks:
Physicochemical and Functional Differences
Solubility and Reactivity :
- The hydrochloride salt of furo[3,2-c]pyridine-4-carboxylic acid enhances water solubility compared to its free acid form, facilitating its use in aqueous reactions .
- Halogenated analogues (e.g., 7-bromo and 3-chloro-2-fluoro derivatives) exhibit increased lipophilicity, influencing their pharmacokinetic profiles .
Thermal Stability :
- The free acid form of furo[3,2-c]pyridine-4-carboxylic acid has a boiling point of ~367°C, while esterified derivatives (e.g., ethyl ester in CAS 1009333-80-5) likely have lower thermal stability due to ester group decomposition .
Pyrazolo[3,4-b]pyridine derivatives (e.g., CAS 1011397-82-2) are often explored for kinase inhibition but lack reported data here .
Hazard Profiles and Handling Considerations
Research and Development Insights
- Synthetic Utility : this compound serves as a versatile intermediate in Suzuki-Miyaura couplings, enabling the introduction of aryl/heteroaryl groups at position 4 .
- Unmet Needs : Data gaps exist in the ecotoxicological profiles and long-term stability of most analogues, necessitating further study .
Biological Activity
Furo[3,2-c]pyridine-4-carboxylic acid hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis pathways, pharmacological effects, and case studies from recent research.
1. Chemical Structure and Synthesis
This compound belongs to a class of heterocyclic compounds characterized by a fused pyridine and furan ring system. The synthesis of this compound typically involves cyclization reactions of appropriate precursors, often employing methodologies such as the Doebner reaction or other cycloaddition techniques.
2. Biological Activity Overview
The biological activity of furo[3,2-c]pyridine derivatives has been extensively studied, revealing a range of pharmacological effects:
- Anticancer Activity : Several derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, furo[3,2-c]pyridine compounds have shown promising results in inhibiting the proliferation of breast cancer (MCF-7) and colon cancer (HCT-15) cell lines with IC50 values ranging from 10 to 30 µM .
- Anti-inflammatory Effects : Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease .
- Antimicrobial Properties : Certain furo[3,2-c]pyridine derivatives exhibit antimicrobial activity against various bacterial strains and fungi. For example, some compounds showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Fusarium oxysporum .
The mechanisms underlying the biological activities of furo[3,2-c]pyridine derivatives are multifaceted:
- Cell Cycle Arrest : Compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling pathways .
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of specific enzymes involved in inflammatory responses or cancer progression. For instance, they may inhibit matrix metalloproteinases (MMPs) or cyclooxygenases (COXs), which are critical in inflammation and tumor metastasis .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of several furo[3,2-c]pyridine derivatives against MCF-7 cells. The results indicated that compounds with electron-withdrawing groups on the pyridine ring exhibited enhanced cytotoxicity compared to their counterparts with electron-donating groups. The most potent compound demonstrated an IC50 value of 15 µM after 48 hours of treatment .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, administration of furo[3,2-c]pyridine derivatives significantly reduced paw edema compared to the control group. The anti-inflammatory effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
5. Data Summary
The following table summarizes key findings related to the biological activity of furo[3,2-c]pyridine derivatives:
Q & A
Basic: What are the recommended synthetic routes for preparing furo[3,2-c]pyridine-4-carboxylic acid derivatives?
Methodological Answer:
The Suzuki-Miyaura coupling reaction is a key method for synthesizing derivatives. For example, 4-chlorofuro[3,2-c]pyridine reacts with phenylboronic acid using Pd(PPh₃)₄ as a catalyst in dichloromethane, yielding 4-phenylfuro[3,2-c]pyridine (20.2% yield) and dimeric derivatives . Post-reaction purification involves silica gel column chromatography, and structural confirmation requires ¹H/¹³C NMR spectroscopy. Lower yields in such reactions may stem from steric hindrance or competing side reactions, necessitating optimization of catalyst loading or solvent choice.
Basic: What safety protocols are critical when handling furo[3,2-c]pyridine-4-carboxylic acid hydrochloride?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact .
- Ventilation: Ensure fume hoods or local exhaust to avoid inhalation of dust/aerosols.
- Storage: Store at 2–8°C in a dry, sealed container to prevent degradation .
- Spill Management: Avoid dust generation; use non-sparking tools for cleanup and dispose of waste via authorized facilities .
Advanced: How can reaction conditions be optimized for higher yields in Suzuki couplings involving furo[3,2-c]pyridine scaffolds?
Methodological Answer:
- Catalyst Screening: Test alternative catalysts (e.g., Pd(OAc)₂ with ligand systems) to improve turnover and reduce side reactions .
- Solvent Optimization: Replace dichloromethane with polar aprotic solvents (e.g., DMF) to enhance solubility of boronic acids.
- Temperature Control: Conduct reactions under microwave irradiation to accelerate kinetics and improve selectivity .
- Post-Reaction Analysis: Use HPLC or GC-MS to quantify intermediates and adjust stoichiometry for dimer suppression .
Advanced: How can furo[3,2-c]pyridine-4-carboxylic acid derivatives be applied in catalytic systems?
Methodological Answer:
Functionalized Fe₃O₄ nanoparticles coated with pyridine-4-carboxylic acid (PYCA) serve as magnetically recoverable catalysts. For example, PYCA-Fe₃O₄ catalyzes solvent-free synthesis of pyrano[3,2-b]pyranones via three-component reactions. Post-reaction, the catalyst is separated using an external magnet and reused for ≥5 cycles without significant activity loss. Characterization via TEM, XRD, and VSM confirms structural integrity and magnetic properties .
Advanced: What strategies enable efficient multi-step synthesis of complex furopyridine derivatives?
Methodological Answer:
- Stepwise Functionalization: Start with 4-chlorobenzaldehyde condensation followed by cyclization to form the oxazolo-pyridine core .
- Catalyst Selection: Use copper(I) iodide or palladium acetate for cross-coupling steps to install substituents like chlorophenyl or isopropyl groups .
- Reaction Monitoring: Employ TLC or in-situ FT-IR to track intermediate formation and adjust reaction times.
- Scale-Up: Optimize batch reactions for large-scale production by balancing temperature and reagent addition rates .
Advanced: What analytical techniques are essential for characterizing furo[3,2-c]pyridine complexes?
Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR for structural elucidation; FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Microscopy: TEM/SEM to assess nanoparticle morphology in catalytic systems .
- Thermal Analysis: TGA to determine decomposition profiles and catalyst stability under thermal stress .
- Magnetic Properties: VSM to measure saturation magnetization for recyclable catalysts .
Advanced: How can supramolecular interactions of furopyridine derivatives be analyzed computationally?
Methodological Answer:
- Database Mining: Query the Cambridge Structural Database (CSD) for analogous pyridinium salts to predict hydrogen bonding or π-π stacking patterns .
- DFT Calculations: Model protonation states (e.g., pyridine → pyridinium) to assess electronic effects on reactivity.
- Crystallography: Perform single-crystal X-ray diffraction to resolve intermolecular interactions, guiding co-crystal design for enhanced solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
